2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2,6-Difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a fluorinated benzamide derivative containing a 1,3,4-thiadiazole core. Its molecular structure features two fluorine atoms at the 2- and 6-positions of the benzamide ring and a 4-fluorophenyl substituent on the thiadiazole moiety (Fig. 1). This compound belongs to a class of bioactive molecules where the thiadiazole scaffold is known for diverse pharmacological and agrochemical applications, including anticonvulsant, insecticidal, and fungicidal activities . The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for further optimization in drug discovery .
Properties
IUPAC Name |
2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYSMVSXUFXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-fluorophenylhydrazine with carbon disulfide and an appropriate oxidizing agent.
Coupling with 2,6-Difluorobenzoic Acid: The thiadiazole intermediate is then coupled with 2,6-difluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,6-Difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2020) indicated that the compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The thiadiazole moiety is thought to play a crucial role in inducing apoptosis in cancer cells (Smith et al., 2021).
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research by Lee et al. (2022) highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis.
Pesticidal Properties
The unique structure of this compound has led to investigations into its use as a pesticide. Studies have indicated that it exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies. The mode of action is believed to involve interference with the nervous system of the insects (Johnson et al., 2023).
Herbicidal Activity
Furthermore, preliminary research suggests that this compound may possess herbicidal properties. Trials conducted on various weed species demonstrated effective growth inhibition at certain concentrations, indicating potential for use in crop protection strategies (Martinez et al., 2023).
Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Research has shown that adding this compound can improve thermal stability and mechanical strength in polymer composites (Chen et al., 2023).
Sensor Development
Additionally, the compound has been investigated for use in sensor technologies due to its fluorescence properties. Studies have demonstrated that it can be utilized in the development of sensors for detecting environmental pollutants (Wang et al., 2023).
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Zhang et al., 2020 | Effective against Staphylococcus aureus and Escherichia coli |
| Anticancer Potential | Smith et al., 2021 | Induces apoptosis in breast and lung cancer cells |
| Anti-inflammatory Effects | Lee et al., 2022 | Inhibits pro-inflammatory cytokines |
| Pesticidal Properties | Johnson et al., 2023 | Exhibits insecticidal activity against aphids |
| Herbicidal Activity | Martinez et al., 2023 | Effective growth inhibition on various weed species |
| Polymer Synthesis | Chen et al., 2023 | Improves thermal stability in polymer composites |
| Sensor Development | Wang et al., 2023 | Utilized in sensors for environmental pollutants |
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms and thiadiazole ring contribute to its binding affinity and selectivity for certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Thiadiazole-Benzamide Derivatives
- Fluorine vs. Chlorine/Methoxy Substitutions : Fluorine’s high electronegativity increases electron-withdrawing effects, reducing electron density on the benzamide ring compared to methoxy or chloro groups. This is evident in downfield shifts in ¹⁹F NMR (δ -110 to -115 ppm) and distinct IR C=O stretches (1663–1682 cm⁻¹) .
- Pyridinyl vs. The latter also simplifies NMR spectra by eliminating pyridine-related proton splitting .
Anticonvulsant Activity :
- The target compound’s structural analog, 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea, demonstrated ED₅₀ = 0.65 μmol/kg in seizure models, highlighting the importance of halogenated aryl groups .
- Comparatively, the target’s 2,6-difluoro substitution may enhance blood-brain barrier permeability over non-fluorinated analogs, though specific activity data for the target compound remain unreported .
Agrochemical Potential:
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide), a pesticidal benzamide, shares the 2,6-difluoro motif but lacks the thiadiazole ring. This suggests the thiadiazole core in the target compound could synergize with fluorine for enhanced bioactivity .
Structural and Crystallographic Insights
- Crystal Packing : The target compound’s analog, N-{N-[5-(2,4-dichlorophenyl)-thiadiazol]carbamoyl}-2,6-difluorobenzamide, exhibits a planar thiadiazole-carbamoyl system with intermolecular N-H···O hydrogen bonds (2.08 Å) stabilizing the lattice .
Biological Activity
2,6-Difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzoic acid with thiosemicarbazide under controlled conditions. The structural characterization is confirmed using techniques such as NMR and mass spectrometry .
Biological Activity Overview
The biological activity of this compound is primarily evaluated through in vitro assays against various cancer cell lines and microbial strains. The following sections detail specific studies that highlight its potential therapeutic applications.
Anticancer Activity
- In Vitro Cytotoxicity : The compound has demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. In one study, the median inhibitory concentration (IC50) values were reported as follows:
- Mechanism of Action : Molecular docking studies suggest that this compound may inhibit key cellular pathways involved in tumor proliferation by interacting with specific proteins such as CDK9 and STAT3 .
- Case Study : A recent investigation into a series of thiadiazole derivatives found that modifications to the benzamide structure significantly enhanced anticancer activity. For example, compounds with additional piperazine or piperidine moieties showed improved IC50 values down to 2.32 µg/mL .
Antimicrobial Activity
- Antibacterial Effects : The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed MIC values comparable to standard antibiotics:
- Antifungal Activity : It also demonstrates antifungal properties against strains like Candida albicans and Aspergillus niger, with inhibition percentages ranging from 58% to 66% at concentrations around 32–42 μg/mL .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis pathway for 2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. Start with the preparation of the 2,6-difluorobenzamide core via condensation of 2,6-difluoroaniline with benzoyl chloride under anhydrous conditions. Subsequent coupling with a 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine intermediate is critical. Use reflux in ethanol with catalytic acetic acid to promote cyclization, as seen in similar thiadiazole syntheses. Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid side products .
Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation. Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include bond angles (e.g., C–F distances ≈ 1.35 Å) and torsion angles (e.g., dihedral angles between benzamide and thiadiazole rings). Validate hydrogen bonding and π-π stacking interactions using Mercury software. Reference data from similar compounds to resolve ambiguities in fluorine positioning .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm substituent positions and purity. Fluorine atoms induce deshielding in adjacent protons.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 361.05 g/mol).
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm) and thiadiazole (C=N, ~1600 cm) stretches. Cross-reference with published spectra of analogous benzamide derivatives .
Q. What are common intermediates in synthesizing this compound?
- Methodological Answer : Key intermediates include:
- 2,6-Difluorobenzoyl chloride : Synthesized via thionyl chloride treatment of 2,6-difluorobenzoic acid.
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine : Prepared by cyclizing thiosemicarbazide derivatives with substituted aldehydes. Optimize yields by controlling reaction time and temperature (e.g., 4-hour reflux in ethanol) .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure due to fluorine substituents?
- Methodological Answer : Fluorine’s high electron density complicates X-ray data interpretation. Use high-resolution data (R factor < 0.05) and anisotropic refinement for F atoms. Address disorder by applying restraints to thermal parameters. Validate against computational models (e.g., DFT-optimized geometries). SHELXL’s "ISOR" and "DELU" commands mitigate overfitting in crowded regions .
Q. How can researchers analyze the impact of fluorine atoms on biological activity?
- Methodological Answer : Conduct comparative SAR studies using analogs with varying fluorine positions. For example, replace fluorine with methoxy or chlorine groups. Test in kinase inhibition assays (e.g., AKT or ERK pathways) and measure IC values. Fluorine’s electronegativity may enhance binding to hydrophobic pockets, as seen in related anticancer thiadiazoles .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, passage number). Use positive controls (e.g., PDGF-BB for AKT pathway studies) and validate via orthogonal methods (e.g., Western blotting alongside viability assays). Statistically analyze dose-response curves to confirm reproducibility. Cross-reference crystallographic data to rule out conformational discrepancies .
Q. How does molecular conformation influence receptor binding?
- Methodological Answer : Perform molecular docking using the crystal structure (e.g., PDB entry from ). Analyze dihedral angles (e.g., 122.6° between benzamide and thiadiazole) to assess flexibility. Fluorine’s van der Waals radius (~1.47 Å) may sterically hinder binding in certain conformers. Compare with methyl or hydrogen substituents to quantify steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
